5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQHIAEBRKBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromo-2-methylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5-amino-3-methyl-1H-pyrazolo[4,3-b]pyridine, 5-thio-3-methyl-1H-pyrazolo[4,3-b]pyridine, etc.
Oxidation Products: N-oxides of the pyrazolopyridine ring.
Reduction Products: Corresponding amines or hydrazines.
Coupling Products: Biaryl derivatives with various substituents.
Scientific Research Applications
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs) which are implicated in cancer.
Biological Research: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Pharmaceutical Development: It serves as a lead compound for the synthesis of new drugs with improved efficacy and selectivity.
Chemical Biology: Used in the study of protein-ligand interactions and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Pyrazolo-Pyridines
- Key Observations: Bromine at position 5 (as in 5-Bromo-1H-pyrazolo[3,4-b]pyridine) facilitates regioselective C-H arylation . Chloro substituents (e.g., 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine) increase molecular weight and lipophilicity (XLogP3 = 2.5) compared to non-halogenated analogs .
Methyl-Substituted Analogs
- Key Observations: Methyl groups (e.g., in 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine) may reduce solubility but improve metabolic stability .
Functionalized Derivatives
- Key Observations :
Biological Activity
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position. This unique structure contributes to its reactivity and biological properties.
Targeted Kinase Inhibition
Research indicates that this compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The inhibition occurs through the blockade of the intracellular kinase domain of TRKs, preventing downstream signaling pathways such as:
- Ras/ERK Pathway : Involved in cell growth and differentiation.
- PI3K/Akt Pathway : Plays a crucial role in cell survival and metabolism.
- PLC-γ Pathway : Associated with cellular signaling processes.
This inhibition leads to reduced proliferation and increased apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment .
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent. For instance:
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Klebsiella pneumoniae | 11 ± 0.82 | 0.25 |
| This compound | Staphylococcus aureus | 11 ± 0.75 | 0.50 |
These results highlight its potential application in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.36 | Inhibition of proliferation |
| HCT116 | 1.8 | Induction of apoptosis |
| A375 | Not reported | Potential for further study |
These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment by targeting specific kinases involved in tumor growth .
Study on Antitubercular Activity
In a recent study focused on antitubercular activity, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyrazolo[4,3-b]pyridine scaffold enhanced its activity against resistant strains of tuberculosis:
| Derivative | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Compound A | 15 ± 0.95 | 0.25 |
| Compound B | 14 ± 0.75 | 0.50 |
These derivatives exhibited significant potential as new leads for antitubercular drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with substituted pyridine precursors. For example, 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr/AcOH to introduce the bromine substituent . Intermediates like tert-butyl-protected derivatives (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) are purified via silica gel chromatography (88% yield) and characterized using H/C NMR and LC-MS to confirm regiochemistry and purity .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : The compound should be stored under inert conditions (argon/nitrogen) at -20°C in amber glass vials to prevent degradation via light or moisture. Stability studies indicate that Boc-protected derivatives exhibit enhanced shelf life compared to free amines, which are prone to oxidation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential. For example, H NMR signals at δ 8.3–8.5 ppm confirm aromatic protons on the pyridine ring, while methyl groups resonate at δ 2.3–2.5 ppm. C NMR peaks near δ 120–150 ppm confirm sp carbons in the heterocyclic core .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodological Answer : Suzuki-Miyaura coupling at the 5-bromo position enables introduction of aryl/heteroaryl groups. For example, using Pd(dba), XPhos, and CsCO under N at 100°C yields cross-coupled products (70–87% yield). Regioselectivity is confirmed via NOE NMR experiments to distinguish between C-5 and C-7 substitution patterns .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[4,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies in activity (e.g., mGlu4 PAM efficacy) may arise from differences in substitution patterns or assay conditions. Researchers should standardize assays (e.g., calcium flux in HEK293 cells) and compare EC values for analogs. For instance, N-(3-chloro-4-fluorophenyl)-substituted derivatives show 10-fold higher potency than methyl-substituted variants due to enhanced receptor binding .
Q. How can computational modeling guide the design of this compound-based kinase inhibitors?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies key interactions between the pyrazolopyridine core and kinase ATP-binding pockets. For example, the bromine atom forms halogen bonds with Thr183 in JAK2, while the methyl group minimizes steric clashes in hydrophobic subpockets .
Q. What are the safety protocols for handling reactive intermediates during synthesis?
- Methodological Answer : Brominated intermediates require strict safety measures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
